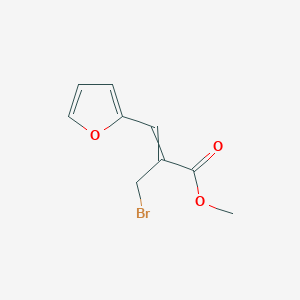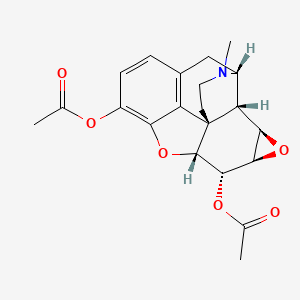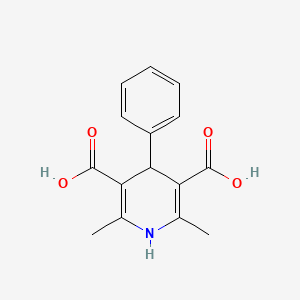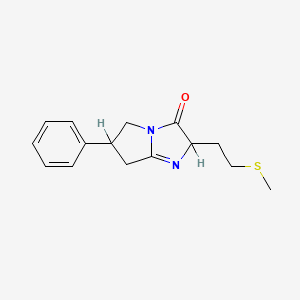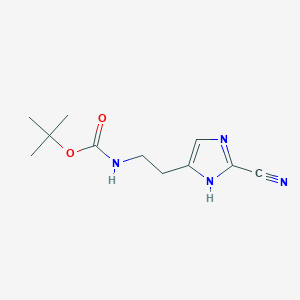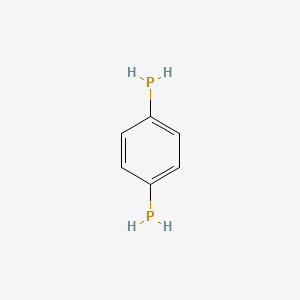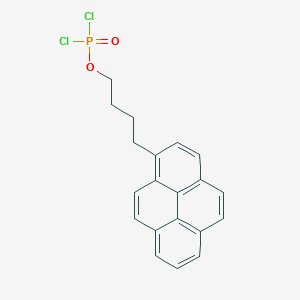
4-Butoxynaphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxynaphthalen-1-OL is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalen-1-OL can be achieved through the Williamson Ether Synthesis. This method involves the reaction of 2-naphthol with 1-bromobutane in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the 1-bromobutane, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically carried out in a reflux setup with ethanol as the solvent. The mixture is heated under reflux until complete dissolution of the reagents, followed by the addition of 1-bromobutane. The product is then isolated by cooling the reaction mixture and filtering the precipitate .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butoxynaphthalen-1-OL undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and acid chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Naphthoquinones.
Substitution: Various ethers and esters depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Butoxynaphthalen-1-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Butoxynaphthalen-1-OL involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its aromatic structure allows it to participate in π-π interactions, which can affect enzyme activity and other biochemical processes .
Comparación Con Compuestos Similares
- 2-Butoxynaphthalene
- 1-Butoxynaphthalene
- 4-Methoxynaphthalen-1-OL
Comparison: 4-Butoxynaphthalen-1-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
73661-01-5 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
4-butoxynaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-2-3-10-16-14-9-8-13(15)11-6-4-5-7-12(11)14/h4-9,15H,2-3,10H2,1H3 |
Clave InChI |
KVBPVOWVPNOMIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


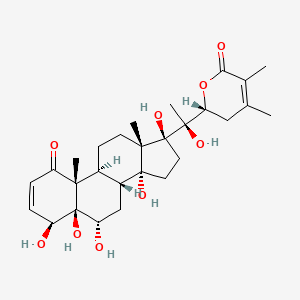
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

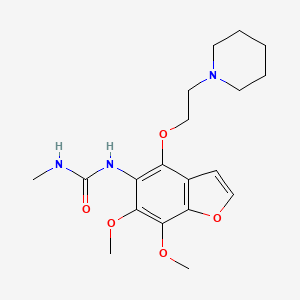
acetate](/img/structure/B14450130.png)

